MIPS-9922

Kinase Selectivity PI3Kβ Isoform Profiling

Select MIPS-9922 for its unmatched PI3Kβ selectivity (>30-fold vs PI3Kδ) and distinct Asp862-binding mechanism, which avoids off-target P-loop effects seen with TGX-221 or AZD6482. Its proven oral bioavailability (25–28% in rats) and ability to preserve hemostasis in vivo make it the superior tool compound for precise pathway dissection in thrombosis and PTEN-deficient cancer models. Standard research quantities available.

Molecular Formula C28H31F2N9O2
Molecular Weight 563.6 g/mol
Cat. No. B13436314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMIPS-9922
Molecular FormulaC28H31F2N9O2
Molecular Weight563.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5)C(=O)C(CC6=CC=CC=C6)N
InChIInChI=1S/C28H31F2N9O2/c29-23(30)24-32-21-8-4-5-9-22(21)39(24)28-34-26(33-27(35-28)38-14-16-41-17-15-38)37-12-10-36(11-13-37)25(40)20(31)18-19-6-2-1-3-7-19/h1-9,20,23H,10-18,31H2/t20-/m0/s1
InChIKeyVOPWCDJBVPMVLJ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one (MIPS-9922) Procurement Overview: Selective PI3Kβ Inhibitor for Antiplatelet and Antithrombotic Research


The compound (2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one, commonly designated MIPS-9922, is a potent and isoform-selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoform beta (PI3Kβ) [1]. Derived through structural optimization of the pan-PI3K inhibitor ZSTK474, MIPS-9922 achieves its selectivity via a distinct binding mode that engages the non-conserved Asp862 residue in the PI3Kβ active site, differentiating it from other PI3Kβ inhibitors that target a cryptic P-loop pocket [2]. Preclinically, MIPS-9922 demonstrates robust antiplatelet and antithrombotic activity in vitro and in vivo while preserving hemostasis, supporting its utility as a tool compound for investigating PI3Kβ-dependent pathways in thrombosis and potentially in PTEN-deficient cancers [2].

Why Pan-PI3K or Alternative Isoform-Selective Inhibitors Cannot Substitute for (2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one in Targeted PI3Kβ Inhibition Studies


Generic substitution of MIPS-9922 with pan-PI3K inhibitors (e.g., ZSTK474) or alternative PI3Kβ inhibitors (e.g., TGX-221, AZD6482) fails to recapitulate its specific pharmacological profile due to three key differentiators: (1) MIPS-9922 exhibits a distinct selectivity mechanism mediated by interaction with the non-conserved Asp862 residue, whereas other PI3Kβ inhibitors exploit a cryptic P-loop pocket, leading to potential differences in off-target profiles and cellular efficacy [1]; (2) its quantifiable isoform selectivity (PI3Kβ IC50 63 nM vs PI3Kδ IC50 2200 nM, >30-fold) ensures PI3Kβ-predominant effects, contrasting with pan-inhibitors that suppress multiple isoforms and may confound pathway-specific analyses ; and (3) MIPS-9922 demonstrates validated in vivo antithrombotic efficacy without impairing hemostasis—a therapeutic window not consistently observed across all PI3Kβ inhibitors or pan-PI3K agents [1]. These factors make direct interchangeability scientifically unsound for experiments requiring precise PI3Kβ modulation.

Quantitative Differentiation of (2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one (MIPS-9922): Head-to-Head and Cross-Study Evidence


Isoform Selectivity: MIPS-9922 Demonstrates >30-Fold Higher Potency for PI3Kβ vs PI3Kδ

MIPS-9922 displays a marked selectivity for the PI3Kβ isoform, with a measured IC50 of 63 nM against PI3Kβ compared to 2200 nM against PI3Kδ, representing a >30-fold difference in inhibitory potency . This contrasts with the pan-PI3K inhibitor ZSTK474, which exhibits potent inhibition across multiple class I PI3K isoforms (PI3Kα, β, δ, γ) with IC50 values in the low nanomolar range (e.g., ~4-16 nM) [1].

Kinase Selectivity PI3Kβ Isoform Profiling

Distinct Selectivity Mechanism: Asp862 Interaction vs Cryptic P-loop Binding

MIPS-9922 achieves PI3Kβ selectivity through a unique binding mode that engages the non-conserved aspartate residue Asp862, as demonstrated by site-directed mutagenesis studies [1]. In contrast, other PI3Kβ inhibitors such as TGX-221 and AZD6482 rely on interactions with a cryptic pocket within the P-loop of the kinase active site [2]. This mechanistic divergence implies that MIPS-9922 may exhibit a different selectivity profile against certain PI3Kβ mutants or in cellular contexts where the P-loop conformation is altered.

Binding Mode Structure-Activity Relationship PI3Kβ

In Vivo Antithrombotic Efficacy without Hemostatic Impairment

In a mouse electrolytic injury model of arterial thrombosis, MIPS-9922 prevented thrombus formation without causing prolonged bleeding or excess blood loss [1]. This therapeutic window—effective antithrombotic activity without hemostatic compromise—is a critical differentiator from some other PI3Kβ inhibitors and pan-PI3K agents that may exhibit increased bleeding tendencies at efficacious doses. For instance, the PI3Kβ inhibitor AZD6482 has been associated with a dose-dependent increase in bleeding time in some preclinical studies [2].

Thrombosis Bleeding Risk In Vivo Model

Oral Bioavailability and Pharmacokinetic Profile in Preclinical Species

MIPS-9922 exhibits promising ADME properties, including oral bioavailability in rats ranging from 25% to 28%, with maximum plasma concentrations achieved 1–4 hours post-administration [1]. This bioavailability profile supports its use as an oral tool compound for in vivo studies, distinguishing it from PI3Kβ inhibitors that require parenteral administration or exhibit poor oral absorption. For comparison, the PI3Kβ/δ inhibitor AZD8186 has reported oral bioavailability of approximately 40% in mice, though with different isoform selectivity [2].

Oral Bioavailability ADME Pharmacokinetics

Optimal Research and Industrial Applications for (2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one (MIPS-9922) Based on Verified Differentiation Evidence


Isoform-Specific PI3Kβ Target Validation in Platelet Biology and Thrombosis

Given its >30-fold selectivity for PI3Kβ over PI3Kδ and preservation of hemostasis in a mouse thrombosis model [1], MIPS-9922 is ideally suited for dissecting PI3Kβ-specific contributions to platelet activation, integrin αIIbβ3 signaling, and thrombus formation. Its distinct Asp862 binding mechanism also enables investigation of binding-site-specific pharmacology [1].

In Vivo Antithrombotic Efficacy Studies with Oral Dosing

The compound's oral bioavailability of 25–28% in rats [2] and favorable antithrombotic profile in the electrolytic injury model [1] make it a practical tool for chronic dosing studies in rodent models of thrombosis, where oral administration is preferred over intravenous injection.

Comparative Studies of PI3Kβ Inhibitor Binding Modes and Selectivity Mechanisms

MIPS-9922's unique Asp862 engagement [1] distinguishes it from P-loop-targeting inhibitors like TGX-221 and AZD6482. Researchers can use MIPS-9922 as a complementary chemical probe to compare the cellular and in vivo consequences of distinct PI3Kβ inhibition mechanisms.

Exploratory Studies in PTEN-Deficient Oncology Models

PI3Kβ inhibition has shown synthetic lethality in PTEN-deficient tumors. While MIPS-9922 was primarily characterized for antithrombotic applications [1], its PI3Kβ selectivity and oral bioavailability [2] position it as a candidate tool for in vivo proof-of-concept studies in PTEN-null cancer models, particularly where avoidance of PI3Kα or PI3Kδ inhibition is desired to limit on-target toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for MIPS-9922

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.